molecular formula C5H7N3O B075561 1-Methylcytosine CAS No. 1122-47-0

1-Methylcytosine

Cat. No.: B075561
CAS No.: 1122-47-0
M. Wt: 125.13 g/mol
InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
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Description

1-Methylcytosine is a methylated derivative of the DNA base cytosine. In this compound, a methyl group is attached to the first atom in the six-atom ring, distinguishing it from cytosine. This modification is significant in the context of DNA methylation, which plays a crucial role in gene regulation and epigenetics .

Scientific Research Applications

1-Methylcytosine has several applications in scientific research:

Safety and Hazards

1-Methylcytosine should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on 1-Methylcytosine is ongoing, with a focus on understanding its role in DNA methylation and its potential as a diagnostic indicator and therapeutic target in cancer .

Mechanism of Action

Target of Action

1-Methylcytosine is a methylated form of the DNA base cytosine . The primary target of this compound is the Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase . This enzyme plays a crucial role in the methylation of mRNA, which is a key process in gene expression.

Mode of Action

In this compound, a methyl group is attached to the 1st atom in the 6-atom ring . This methyl group distinguishes this compound from cytosine . The compound interacts with its target by donating its methyl group, which is then added to the mRNA molecule. This methylation can affect the stability of the mRNA and its translation into protein.

Biochemical Pathways

This compound is involved in the methylation of mRNA, a process that is part of the larger biochemical pathway of gene expression. Methylation generally occurs on the cytosine bases through the activity of specific enzymes called DNA methyltransferases . On the other hand, methylated DNA can also undergo demethylation through the action of demethylases . These processes are crucial for the regulation of gene expression and modulation of chromatin structure .

Biochemical Analysis

Biochemical Properties

1-Methylcytosine is a key player in biochemical reactions, particularly in the context of DNA methylation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a nucleobase of hachimoji DNA, where it pairs with isoguanine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, RNA methylation, including 5-methylcytosine (m5C), has been implicated in multiple cellular processes as well as tumorigenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the ultrafast non-radiative deactivation in aqueous solution . This deactivation mechanism confers a high degree of photo-stability for this compound in solution .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found that the subcellular localization of DNMT1, an enzyme that maintains the covalent modification of cytosines, can be altered by the addition of IL-6, increasing the rate of nuclear translocation of the enzyme from the cytosolic compartment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a pivotal role in post-transcriptional gene regulation . The major forms of RNA methylation include N1-methyladenosine (m1A), N6-methyladenosine (m6A), 5-methylcytosine (m5C), N7-methylguanosine (m7G), and 3-methylcytidine (m3C) .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important areas of study. For instance, the subcellular localization of DNMT1 can be altered by the addition of IL-6, increasing the rate of nuclear translocation of the enzyme from the cytosolic compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcytosine can be synthesized through various methods. One common approach involves the methylation of cytosine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Cytosine: The parent compound of 1-methylcytosine, lacking the methyl group.

    5-Methylcytosine: Another methylated form of cytosine, with the methyl group attached to the fifth carbon atom.

    Hydroxymethylcytosine: A hydroxylated derivative of 5-methylcytosine.

Uniqueness of this compound: this compound is unique due to its specific methylation at the first carbon atom, which distinguishes it from other methylated cytosine derivatives. This unique positioning of the methyl group can lead to different chemical and biological properties, making it a valuable compound for studying the effects of methylation on DNA structure and function .

Properties

IUPAC Name

4-amino-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZZUQOWRWFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149949
Record name 1-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-47-0
Record name 1-Methylcytosine
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Record name 1-Methylcytosine
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Record name 1-Methylcytosine
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Record name 1-Methylcytosine
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Record name 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
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Record name 1-METHYLCYTOSINE
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Synthesis routes and methods I

Procedure details

4-Amino-1-methyl-1H-pyrimidin-2-one was prepared from cytosine and methyliodide using the methods described above for the preparation of 4-amino-1-benzyl-1H-pyrimidin-2-one.
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Synthesis routes and methods II

Procedure details

4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine (1.0 g, 5.5 mmol) and ethanol solution (50 mL) containing 30% methylamine were added in 100 mL mad apple-type flask with a magnetic stirrer and the mixture was allowed to stir for 12 hr. The precipitated white solids were collected, and recrystallized in ethanol-water mixture. The object was obtained as white solids (0.61 g, yield, 88%). 1H NMR (400 MHz, DMSO-d6):3.31 (s, 3H), 5.59 (d, 1H), 6.91 (br, 2H), 7.54 (d, 1H) 13C NMR (100 MHz, DMSO-d6):δ6.6, 92.9, 146.6, 156.3, 166.1; MS (ES1+) calcd for C5H7N3O+(M+H+) 126.0662, found 126.0804.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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